molecular formula C21H36O2 B1148744 7β,17α-Dimethyl-5β-androstane-3α,17β-diol CAS No. 153546-23-7

7β,17α-Dimethyl-5β-androstane-3α,17β-diol

Cat. No.: B1148744
CAS No.: 153546-23-7
M. Wt: 320.517
InChI Key: ZWQUPIDNCOVROC-BFNNIBCXSA-N
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Description

7β,17α-Dimethyl-5β-androstane-3α,17β-diol: is a synthetic steroidal compound. It belongs to the class of androstane derivatives and is characterized by its unique structural modifications, including the presence of methyl groups at the 7β and 17α positions. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7β,17α-Dimethyl-5β-androstane-3α,17β-diol typically involves multi-step organic reactions. One common approach includes the following steps:

    Starting Material: The synthesis often begins with a suitable androstane derivative.

    Methylation: Introduction of methyl groups at the 7β and 17α positions can be achieved through selective methylation reactions using reagents such as methyl iodide (CH₃I) in the presence of a strong base like sodium hydride (NaH).

    Reduction: Reduction of the ketone groups to alcohols at the 3α and 17β positions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

7β,17α-Dimethyl-5β-androstane-3α,17β-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or other oxidized derivatives using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: Further reduction of the compound can lead to the formation of fully saturated derivatives.

    Substitution: The methyl groups and hydroxyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide (CrO₃), potassium permanganate (KMnO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Methylating Agents: Methyl iodide (CH₃I), dimethyl sulfate ((CH₃O)₂SO₂).

Major Products Formed

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Fully saturated androstane derivatives.

    Substitution Products: Various methylated or hydroxylated derivatives.

Scientific Research Applications

7β,17α-Dimethyl-5β-androstane-3α,17β-diol has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.

    Biology: Investigated for its potential effects on cellular processes and as a tool to study steroid metabolism.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anabolic properties.

    Industry: Utilized in the development of steroid-based pharmaceuticals and as a precursor for the synthesis of other steroidal compounds.

Mechanism of Action

The mechanism of action of 7β,17α-Dimethyl-5β-androstane-3α,17β-diol involves its interaction with steroid hormone receptors. The compound can bind to androgen receptors, modulating gene expression and influencing various physiological processes. The molecular targets and pathways involved include:

    Androgen Receptor Binding: The compound binds to androgen receptors, leading to the activation or repression of target genes.

    Signal Transduction Pathways: Involvement in pathways regulating cell growth, differentiation, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 5β-Androstan-7α,17α-dimethyl-3α,17β-diol
  • Bolasterone
  • Calusterone

Uniqueness

7β,17α-Dimethyl-5β-androstane-3α,17β-diol is unique due to its specific methylation pattern and its potential biological activities. Compared to similar compounds, it may exhibit distinct binding affinities to steroid receptors and different metabolic pathways, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

153546-23-7

Molecular Formula

C21H36O2

Molecular Weight

320.517

IUPAC Name

(3R,7S,8R,9S,10S,13S,14S,17S)-7,10,13,17-tetramethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h13-18,22-23H,5-12H2,1-4H3/t13-,14?,15+,16-,17-,18+,19-,20-,21-/m0/s1

InChI Key

ZWQUPIDNCOVROC-BFNNIBCXSA-N

SMILES

CC1CC2CC(CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C)O

Synonyms

7β,17α-Dimethyl-5β-androstane-3α,17β-diol

Origin of Product

United States

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